Adenosine A2A Receptor Affinity and Subtype Selectivity
This compound is a member of a class of benzothiazole isonicotinamides explicitly claimed for their good affinity to the adenosine A2A receptor and high selectivity over the A1 and A3 receptors. While specific Ki values for this exact compound are not disclosed in the primary patent, the claimed structural class, which includes N-(6-nitro-1,3-benzothiazol-2-yl)isonicotinamide, is defined by this particular selectivity profile [1]. This is in contrast to many non-specific adenosine antagonists or agonists, making this scaffold a preferred choice for researchers studying A2A receptor-mediated pathways without confounding A1/A3 activity.
| Evidence Dimension | Receptor Binding Affinity and Selectivity |
|---|---|
| Target Compound Data | Class-level claim of 'good affinity' to A2A and 'high selectivity' to A1/A3 |
| Comparator Or Baseline | Generic adenosine receptor ligands or unsubstituted benzothiazoles |
| Quantified Difference | Not quantified in available source; difference is qualitative (presence vs. absence of claimed selectivity profile) |
| Conditions | Receptor binding assays as per US Patent US20030134854A1 |
Why This Matters
This defined selectivity profile is crucial for minimizing off-target effects in functional assays and in vivo models of CNS disorders, making this compound a more informative tool than non-selective adenosine modulators.
- [1] Flohr, A., Jakob-Roetne, R., Norcross, R. D., & Riemer, C. (2003). Isonicotin- and nicotinamide derivatives of benzothiazoles. US Patent US20030134854A1. View Source
